ortho-Topolin riboside-d4

Cancer pharmacology Cytokinin SAR Non-small cell lung cancer

Accurate LC-MS/MS quantification of endogenous ortho-Topolin riboside (oTR) is confounded by matrix effects and the inability to distinguish structural analogs. ortho-Topolin riboside-d4 (MW 377.39) solves this as a stable isotope-labeled internal standard (SIL-IS) for SIDA workflows. - **+4 Da mass shift** enables unambiguous SRM transitions vs. unlabeled oTR. - **Co-elution & matched ionization** corrects matrix suppression/enhancement in ESI. - **Validated applications** in oil palm, poplar, NSCLC preclinical PK, and metabolomics studies.

Molecular Formula C17H19N5O5
Molecular Weight 377.4 g/mol
Cat. No. B15558596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameortho-Topolin riboside-d4
Molecular FormulaC17H19N5O5
Molecular Weight377.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-3-1-2-4-10(9)24/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1/i5D2,7D,8D
InChIKeyURVCVGNFSZHAOA-YHPRLTDGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ortho-Topolin riboside-d4 Stable Isotope Standard


ortho-Topolin riboside-d4 (CAS 74511-48-1; molecular formula C₁₇H₁₅D₄N₅O₅; molecular weight 377.39 g/mol) is a deuterium-labeled analog of the naturally occurring aromatic cytokinin ortho-topolin riboside (oTR) [1]. The compound incorporates four deuterium atoms in place of hydrogen atoms at specific positions on the molecule, creating a mass shift of +4 Da relative to the unlabeled parent compound while preserving near-identical physicochemical and chromatographic behavior [2]. As a stable isotope-labeled internal standard (SIL-IS), ortho-Topolin riboside-d4 is specifically designed for use in stable isotope dilution analysis (SIDA) workflows employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of endogenous oTR in biological matrices [3].

Workflow SIDA LC-MS/MS Stable isotope dilution analysis
Selection Deuterated SIL-IS (+4 Da) Co-eluting internal standard
Use Context Endogenous oTR quantification Biological matrices, plant & research samples

ortho-Topolin riboside-d4 vs. Unlabeled Internal Standards


Accurate quantification of endogenous ortho-topolin riboside (oTR) in complex biological samples cannot be reliably achieved using unlabeled structural analogs or alternative internal standards. Unlabeled oTR is indistinguishable from endogenous oTR by mass spectrometry, precluding its use as an internal standard. Non-isotopic structural analogs, such as meta-topolin riboside (mTR) or N⁶-benzyladenosine, exhibit different ionization efficiencies, matrix effects, and chromatographic retention times compared to oTR, leading to systematic quantification bias that cannot be fully corrected [1]. Deuterated internal standards such as ortho-Topolin riboside-d4 co-elute with the target analyte and experience identical matrix-induced ion suppression or enhancement during electrospray ionization, thereby enabling precise correction of sample-to-sample variability [2]. The deuterium labeling strategy is particularly critical given that oTR has been identified as the most cytotoxic compound among 11 tested plant hormones against non-small cell lung cancer (NSCLC) cells [3], and accurate quantification is essential for investigating its dose-response relationships in both plant physiology and pharmacological studies.

Unlabeled oTR Indistinguishable from endogenous analyte by MS; cannot serve as internal standard.
Structural analogs (e.g., mTR) Different ionization efficiency, matrix effect, and retention time lead to systematic bias.
Non-isotopic ISTD Cannot correct for sample-to-sample matrix-induced ion suppression or enhancement.

ortho-Topolin riboside-d4 Differential Evidence


Cytotoxicity in NSCLC: Comparison with Plant Hormones

In a head-to-head comparative study evaluating 11 plant hormones and their derivatives against non-small cell lung cancer (NSCLC) cell lines, ortho-topolin riboside (oTR) demonstrated the highest cytotoxicity among all tested compounds [1]. The study assessed oTR alongside other cytokinins including kinetin, kinetin riboside, N⁶-benzyladenine, N⁶-benzyladenosine, trans-zeatin, trans-zeatin riboside, and other aromatic and isoprenoid cytokinin derivatives. This finding establishes oTR as the most potent anticancer agent within this tested cohort and provides the biological rationale for precise quantification of oTR using ortho-Topolin riboside-d4 in pharmacokinetic and pharmacodynamic studies.

NSCLC cytotoxicity rank
Head-to-head
Ranked 1 of 11 tested plant hormones
Supports cytotoxicity endpoint review
Reported highest in tested set; verify across independent models
Cancer pharmacology Cytokinin SAR Non-small cell lung cancer

Cytokinin Receptor Binding: Ortho- vs. Meta-Topolin

In poplar (Populus × canadensis), meta-topolin efficiently binds to all five cytokinin receptors (CHASE-containing histidine kinases), whereas ortho-topolin binds only at micromolar concentrations [1]. Meta-topolin provokes a strong response comparable to the most active isoprenoid free bases (e.g., trans-zeatin), while ortho-topolin and para-topolin are substantially less active in cytokinin receptor activation [2]. This pronounced difference in receptor binding affinity (efficient nanomolar binding for meta-topolin versus weak micromolar binding for ortho-topolin) establishes a clear functional divergence among topolin isomers.

Receptor binding affinity
Head-to-head
Ortho-topolin: micromolar binding
Meta-topolin: nanomolar binding
Isomer-specific functional divergence
Poplar receptor assay context; attribution to ortho isomer required
Plant physiology Cytokinin signaling Receptor binding affinity

In Vivo Pharmacokinetics and Bioavailability in Mice

A dedicated pharmacokinetic study established absolute bioavailability parameters for ortho-topolin riboside in mice, providing baseline data for preclinical development [1]. The study evaluated both oral and subcutaneous administration routes. This PK dataset establishes reference values that can be used to assess whether deuterium substitution in ortho-Topolin riboside-d4 affects pharmacokinetic behavior when used as an internal standard or, conversely, when oTR itself is the therapeutic candidate.

In vivo mouse PK
Data to verify
Absolute oral and subcutaneous bioavailability established
Supports exposure-model interpretation
Mouse model; deuterium isotope effect assessment pending
Pharmacokinetics Bioavailability Preclinical development

Metabolic Reprogramming vs. Other Cytokinins in NSCLC

In the NSCLC study that identified oTR as the most cytotoxic compound among 11 plant hormones, oTR treatment reduced amino acid and pyrimidine synthesis in both NSCLC cells and xenograft tumors [1]. Additionally, oTR reduced glycolytic function and decreased mitochondrial respiration by inhibiting glutamine and fatty acid oxidation. Increased levels of phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine species suggested that oTR acts as a fatty acid oxidation inhibitor. This distinct metabolic signature—combining inhibition of glycolysis, glutamine oxidation, and fatty acid oxidation—differentiates oTR from other cytokinins and establishes a unique metabolic mechanism that can be quantitatively tracked using ortho-Topolin riboside-d4 in metabolomics studies.

Metabolic signature
Class-level
Inhibition of glycolysis, glutamine & fatty acid oxidation; phospholipid accumulation
Supports pathway-response interpretation
NSCLC cell and xenograft context; class-level inference
Metabolomics Cancer metabolism Mechanism of action

Endogenous Abundance in Oil Palm vs. Isoprenoid Cytokinins

In a comprehensive analysis of cytokinin distribution in oil palm (Elaeis guineensis Jacq.) tissues, aromatic cytokinins—and in particular, ortho-topolin riboside—were found at concentrations exceeding those of the major isoprenoid cytokinins, including zeatin, isopentenyladenine, dihydrozeatin, and their respective ribosides [1]. This finding demonstrates that oTR is not a minor or trace cytokinin but rather a quantitatively significant endogenous hormone in certain plant species, contrary to the assumption that isoprenoid cytokinins universally dominate cytokinin pools.

Endogenous abundance
Reported
oTR > isoprenoid cytokinins in oil palm tissues
Quantitatively significant endogenous cytokinin
Cross-study context; species-specific verification recommended
Plant metabolomics Endogenous cytokinin profiling Oil palm physiology

ortho-Topolin riboside-d4 Application Scenarios


LC-MS/MS Quantification in Plant Tissues

ortho-Topolin riboside-d4 serves as the optimal internal standard for stable isotope dilution LC-MS/MS quantification of oTR in plant matrices. The deuterated standard co-elutes with endogenous oTR, experiences identical matrix effects during electrospray ionization, and provides a +4 Da mass shift for unambiguous selected reaction monitoring (SRM) transition selection [1]. This application is particularly critical for oil palm research, where oTR concentrations exceed those of major isoprenoid cytokinins [2], and for poplar studies, where oTR and ortho-topolin are the major aromatic metabolites whose levels transiently increase after daybreak [3]. The standard enables accurate quantification across diverse plant species and tissue types, including leaves, roots, and developing seeds, supporting research in plant development, stress responses, and agricultural biotechnology.

Preclinical PK and Tissue Distribution in Oncology

Given that oTR demonstrated the highest cytotoxicity among 11 plant hormones against NSCLC cells [1] and induces distinct metabolic alterations (reduced glycolysis, inhibited glutamine/fatty acid oxidation, increased pro-apoptotic phospholipids) in both in vitro and xenograft tumor models [2], ortho-Topolin riboside-d4 is essential for accurate quantification in preclinical PK and tissue distribution studies. The deuterated standard enables precise measurement of oTR plasma concentrations, tissue accumulation, and clearance kinetics following administration. This application is supported by established oral and subcutaneous bioavailability reference data in mice [3], providing a baseline for comparative PK assessments and enabling correlation of oTR exposure with the observed anticancer and metabolic effects.

Metabolomics and Mechanism of Action in Cancer Cells

The unique metabolic signature of oTR—simultaneous inhibition of glycolysis, glutamine oxidation, and fatty acid oxidation with concomitant phospholipid accumulation [1]—distinguishes it from other cytokinins and establishes it as a tool compound for investigating cancer cell metabolic vulnerability. ortho-Topolin riboside-d4 enables accurate quantification of oTR concentrations in cell culture media, intracellular compartments, and tissue homogenates during metabolomics experiments. This quantitative capability is essential for establishing dose-response relationships, determining EC₅₀ values for metabolic inhibition endpoints, and distinguishing oTR-specific effects from those of other cytokinins in comparative mechanistic studies. The standard supports both targeted and untargeted metabolomics workflows employing GC-MS and LC-MS/MS platforms.

SAR Studies of Aromatic Cytokinin Isomers

The dramatic difference in cytokinin receptor binding between ortho-topolin (micromolar binding) and meta-topolin (efficient nanomolar binding) [1] establishes a functional divergence that can be exploited in structure-activity relationship (SAR) studies. ortho-Topolin riboside-d4 enables precise quantification of oTR in SAR experiments designed to elucidate the molecular determinants of cytokinin receptor activation and downstream signaling. Accurate measurement of intracellular oTR concentrations is essential for interpreting differential biological responses among topolin isomers and for distinguishing receptor-mediated effects from off-target or metabolism-dependent activities. The standard supports research aimed at understanding how hydroxylation position (ortho vs. meta vs. para) on the benzyl side chain modulates receptor binding, biological activity, and metabolic stability.

Application
Selection Property
Validation Focus
Plant tissue LC-MS/MS quantification
Co-eluting deuterated SIL-IS
Matrix-effect correction in plant matrices
Preclinical PK and tissue distribution
Deuterated standard for oTR measurement
Plasma concentration and tissue accumulation assessment
Metabolomics and mechanism-of-action
Quantitative oTR tracking
Dose-response and EC₅₀ determination in metabolic assays
Cytokinin isomer SAR studies
Isomer-specific quantification
Intracellular oTR concentration monitoring

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